6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an amino group and an ethoxycarbonylamino group, a fluorophenylmethyl group, and a trihydroxyoxane carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of the amino and ethoxycarbonylamino groups. The fluorophenylmethyl group is then added through a substitution reaction, and finally, the trihydroxyoxane carboxylic acid moiety is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl derivatives: These compounds share a similar pyridine core and functional groups.
4-Fluorophenylmethyl derivatives: Compounds with a fluorophenylmethyl group exhibit similar chemical properties.
Trihydroxyoxane carboxylic acid derivatives: These compounds have similar trihydroxyoxane moieties.
Uniqueness
6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H25FN4O8 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31) |
InChI Key |
HUIFNWVVUMTVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Origin of Product |
United States |
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